molecular formula C19H32ClNO3 B4800698 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4800698
M. Wt: 357.9 g/mol
InChI Key: YDRZYHJCWBTDHZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a phenoxy group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of appropriate amines with diethylene glycol or similar compounds.

    Attachment of the Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable halide.

    Formation of the Hydrochloride Salt: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Catalytic Reactions: Using catalysts to increase reaction rates and selectivity.

    Purification Processes: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylmorpholin-4-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
  • 1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methylphenoxy)propan-2-ol;hydrochloride

Uniqueness

1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a phenoxy group with a propan-2-ol moiety

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-13(2)19-7-6-18(8-14(19)3)22-12-17(21)11-20-9-15(4)23-16(5)10-20;/h6-8,13,15-17,21H,9-12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRZYHJCWBTDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)C(C)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
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1-(2,6-Dimethylmorpholin-4-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride

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